6,7-dichloro-1H-indole-2,3-dione (CAS 18711-12-1) is a highly specialized, dihalogenated isatin derivative primarily utilized as the essential building block for synthesizing potent small- and intermediate-conductance calcium-activated potassium channel (KCa2.x/KCa3.1) modulators [1]. Unlike generic unsubstituted isatins, the precise placement of chlorine atoms at the 6 and 7 positions provides the exact steric and stereoelectronic profile required to interact with the calmodulin-binding domain (CaMBD) interface of these channels [2]. In industrial and medicinal chemistry procurement, this compound is the mandatory precursor for NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime) and its O-alkylated derivatives, offering enhanced electrophilic reactivity at the C3 carbonyl for high-yield, regioselective derivatization [1].
Substituting 6,7-dichloro-1H-indole-2,3-dione with unsubstituted isatin, 5-chloroisatin, or alternative benzimidazolinone scaffolds (e.g., 1-EBIO precursors) fundamentally compromises the biological efficacy of the downstream products [1]. The 6,7-dichloro substitution pattern is a strict structural requirement that drives the expulsion of water molecules from the target receptor pocket and enables the formation of three critical hydrogen bonds [2]. Consequently, modulators derived from alternative scaffolds suffer a 30- to 1000-fold drop in potency [1]. Furthermore, attempting to synthesize the 6,7-dichloro core via late-stage chlorination of generic isatin yields complex, inseparable mixtures of isomers, making the procurement of the pre-functionalized 6,7-dichloro-1H-indole-2,3-dione strictly necessary for reproducible, high-yield manufacturing [2].
When synthesizing KCa3.1 channel activators, the choice of core scaffold dictates the ultimate pharmacological potency. Derivatives built from the 6,7-dichloro-1H-indole-2,3-dione precursor (such as NS309) achieve channel activation at an EC50 of approximately 10–31 nM [1]. In stark contrast, modulators synthesized from the alternative 1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (1-EBIO) precursor require concentrations of ~30 μM to achieve similar activation [2]. This represents a >1000-fold potency advantage directly attributable to the 6,7-dichloro-isatin core, establishing it as the required procurement choice for high-affinity modulator development [2].
| Evidence Dimension | Downstream product EC50 for KCa3.1 activation |
| Target Compound Data | ~10–31 nM (via 6,7-dichloro-isatin derivatives) |
| Comparator Or Baseline | ~30,000 nM (via 1-EBIO benzimidazolinone precursor) |
| Quantified Difference | >1000-fold increase in downstream potency |
| Conditions | Whole-cell patch-clamp and inside-out experiments measuring Ca2+-dependent K+ channel activation |
Buyers must procure the 6,7-dichloro-isatin core to synthesize viable nanomolar-potency KCa3.1 superagonists, as alternative scaffolds only yield micromolar-potency tools.
The precise dihalogenation of 6,7-dichloro-1H-indole-2,3-dione is critical for the structural docking of its derivatives. Molecular modeling and cryo-electron microscopy reveal that the 6,7-dichloro-isatin geometry allows its oxime derivative to push water molecules out of the interface pocket and establish three stable hydrogen bonds with residues A477, M51, and K75 [1]. Conversely, the structurally related 5,6-dichloro-benzimidazolinone (DC-EBIO) scaffold only manages to form a single hydrogen bond (with M51) [2]. This structural mismatch highlights why the 6,7-dichloro-isatin core cannot be substituted by other halogenated ring systems [1].
| Evidence Dimension | Hydrogen bond formation in the target receptor interface |
| Target Compound Data | 3 stable hydrogen bonds (A477, M51, K75) |
| Comparator Or Baseline | 1 stable hydrogen bond (via DC-EBIO scaffold) |
| Quantified Difference | 3-fold increase in critical binding interactions |
| Conditions | Cryo-electron microscopy and molecular dynamic simulations of the KCa3.1 gating interface |
Validates the strict necessity of the 6,7-dichloro substitution pattern for researchers designing highly specific calmodulin-binding domain interactors.
In synthetic workflows, the 6,7-dichloro-1H-indole-2,3-dione precursor offers superior processability compared to unsubstituted isatin. The strong electron-withdrawing effect of the adjacent chlorine atoms at the 6 and 7 positions significantly increases the electrophilicity of the C3 carbonyl group [1]. This electronic activation drives highly regioselective condensation with nucleophiles (such as hydroxylamine), ensuring rapid conversion to the 3-oxime while suppressing C2-amide ring-opening side reactions that frequently reduce yields when derivatizing unhalogenated 1H-indole-2,3-dione under basic conditions [1].
| Evidence Dimension | C3-carbonyl electrophilicity and regioselectivity |
| Target Compound Data | High regioselectivity for C3-oxime formation with suppressed ring-opening |
| Comparator Or Baseline | Unsubstituted 1H-indole-2,3-dione (prone to C2-amide cleavage) |
| Quantified Difference | Maximized atom economy and reduced purification overhead for the 3-oxime product |
| Conditions | Condensation reactions with hydroxylamine hydrochloride in standard organic synthesis workflows |
Procurement of the pre-halogenated dione ensures higher yields and fewer purification steps during the scale-up of oxime-based pharmacological tools.
While buyers can procure the final NS309 oxime directly, purchasing the 6,7-dichloro-1H-indole-2,3-dione precursor provides critical synthetic divergence. The dione allows medicinal chemists to synthesize not only the free 3-oxime but also a vast library of O-alkylated derivatives (e.g., O-methyl, O-t-butyl, and O-carboxymethyl 6,7-dichloroisatin-3-oximes) and N-substituted variants [1]. These modifications are essential for tuning the lipophilicity and pharmacokinetic properties of the modulators for specific in vivo dermatological applications, a flexibility that is entirely lost if only the terminal oxime is procured[1].
| Evidence Dimension | Accessible derivative library size |
| Target Compound Data | Enables divergent synthesis of N- and O-alkylated/functionalized modulators |
| Comparator Or Baseline | NS309 (terminal 3-oxime, limits further structural diversification) |
| Quantified Difference | Exponentially greater chemical space for structure-activity relationship (SAR) studies |
| Conditions | Medicinal chemistry library generation for dermatological and neurological drug discovery |
For drug discovery programs, procuring the dione precursor is far more cost-effective and versatile than attempting to modify or individually source pre-synthesized terminal oximes.
6,7-dichloro-1H-indole-2,3-dione is the absolute required starting material for manufacturing NS309 and related superagonists used in cardiovascular, neurological, and immunological research[1].
Utilized as a core building block to synthesize O-alkylated 6,7-dichloroisatin-3-oxime derivatives, which are investigated as modulators of keratinocyte activity for the treatment of psoriasis and other skin disorders [2].
Serves as a versatile, highly electrophilic dione scaffold for medicinal chemistry programs aiming to map the calmodulin-binding domain (CaMBD) interface through divergent N- and O-substitution [1].
Irritant